tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a chemical compound that features a tert-butyl group, an aminomethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, or transition metal-catalyzed cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone with an amine.
tert-Butyl Protection: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, modulating their activity. The indole core can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-(aminomethyl)-1H-indole-2-carboxylate
- tert-Butyl 5-(aminomethyl)-2H-indole-1-carboxylate
- tert-Butyl 5-(aminomethyl)-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZMDQMQJKFHKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-71-3 |
Source
|
Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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